Methyl 5-bromo-2,2-dimethylpentanoate
Overview
Description
Methyl 5-bromo-2,2-dimethylpentanoate is a chemical compound with the molecular formula C8H15BrO2 . It has a molecular weight of 223.11 . The IUPAC name for this compound is also methyl 5-bromo-2,2-dimethylpentanoate .
Molecular Structure Analysis
The molecular structure of Methyl 5-bromo-2,2-dimethylpentanoate consists of a pentanoate backbone with two methyl groups attached to the second carbon atom and a bromo group attached to the fifth carbon atom . The compound also contains a methyl ester functional group .Scientific Research Applications
Synthetic Pathways
Methyl 5-bromo-2,2-dimethylpentanoate serves as a pivotal intermediate in various synthetic routes aimed at crafting complex molecular structures. For example, its utilization in the synthesis of 2-Bromo-6-methoxynaphthalene, an essential intermediate for developing non-steroidal anti-inflammatory agents like nabumetone and naproxen, demonstrates its critical role in pharmaceutical chemistry. The quest for environmentally benign methylating agents underscores the significance of such compounds in reducing the toxicological and carcinogenic risks associated with traditional reagents like dimethyl sulfate and methyl iodide, thus promoting safer and more sustainable chemical processes (Xu & He, 2010).
Analytical and Structural Characterization
The detailed analytical and structural characterization of compounds analogous to Methyl 5-bromo-2,2-dimethylpentanoate, such as methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA), highlights the compound's relevance in forensic and clinical research. Comprehensive studies employing techniques like gas chromatography–mass spectrometry (GC–MS) and high-resolution liquid chromatography–mass spectrometry (LC–MS) provide insights into the molecular geometry and infrared absorption bands, thereby facilitating the identification of novel synthetic cannabinoids (Dybowski et al., 2021).
Coupling Reactions
Methyl 5-bromo-2,2-dimethylpentanoate's potential extends into the domain of coupling reactions, as exemplified by its role in the synthesis of complex peptides. The development of novel reagents for coupling N-methylated amino acids showcases the compound's utility in peptide synthesis, offering high yields and reduced epimerization risks, thus broadening the horizons for pharmaceutical and biochemical research (Coste et al., 1990).
Pheromone Synthesis
In the field of entomology, Methyl 5-bromo-2,2-dimethylpentanoate finds application in the synthesis of pheromones, such as the sex pheromone components of the male Galleria mellonella. The precise synthesis of stereoisomers and the determination of their purity via derivatization-HPLC analysis exemplify the compound's significance in elucidating insect behavior and developing environmentally friendly pest control strategies (Mori & Akasaka, 2015).
Mechanism of Action
Target of Action
The primary targets of Methyl 5-bromo-2,2-dimethylpentanoate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .
Action Environment
The action, efficacy, and stability of Methyl 5-bromo-2,2-dimethylpentanoate can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.
properties
IUPAC Name |
methyl 5-bromo-2,2-dimethylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-8(2,5-4-6-9)7(10)11-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYOMMYVUVXSJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516507 | |
Record name | Methyl 5-bromo-2,2-dimethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2,2-dimethylpentanoate | |
CAS RN |
79520-52-8 | |
Record name | Methyl 5-bromo-2,2-dimethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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